
HSPA4 Mutations in Cancer: A Comparative
Analysis Across Databases

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: HsAp4

Cat. No.: B1576415 Get Quote

An in-depth analysis of Heat Shock Protein Family A (Hsp70) Member 4 (HSPA4) mutations

across various cancer types reveals significant variations in frequency and type, with potential

implications for prognosis and therapeutic development. This guide synthesizes data from

prominent cancer databases to provide a comparative overview for researchers, scientists, and

drug development professionals.

Heat Shock Protein A4 (HSPA4), a member of the HSP70 subfamily, has emerged as a protein

of interest in oncology due to its role in cellular stress response and protein folding, processes

often hijacked by cancer cells to promote survival and growth.[1][2] A comprehensive

examination of HSPA4 genetic alterations in cancer is crucial for understanding its role in

tumorigenesis and for the development of targeted therapies.

Frequency and Spectrum of HSPA4 Mutations in
Pan-Cancer Analysis
Analysis of data from The Cancer Genome Atlas (TCGA) and other cancer genomics platforms

reveals that HSPA4 mutations are present across a wide range of malignancies, albeit with

varying frequencies.[1][3] Uterine Corpus Endometrial Carcinoma (UCEC) stands out with a

notably high HSPA4 mutation frequency, exceeding 6%.[1] In many other cancers, the mutation

rate is lower but still significant.

The predominant type of HSPA4 alteration observed is the missense mutation, which can lead

to significant changes in the protein's structure and function, potentially conferring a selective
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advantage to cancer cells.[1] Frameshift mutations have also been identified, particularly in

gastric and colorectal cancers with microsatellite instability (MSI-H).[3][4] These mutations can

lead to the production of a truncated, non-functional protein.

Below is a summary of HSPA4 mutation frequencies and types across selected cancer types,

compiled from pan-cancer analyses.

Cancer Type
Mutation
Frequency (%)

Predominant
Mutation Type(s)

Data Source(s)

Uterine Corpus

Endometrial

Carcinoma (UCEC)

> 6% Missense TCGA, cBioPortal[1]

Stomach

Adenocarcinoma

(STAD)

1-3% Missense, Frameshift
TCGA, cBioPortal[3]

[4]

Colon

Adenocarcinoma

(COAD)

1-3% Missense, Frameshift
TCGA, cBioPortal[3]

[4]

Lung Adenocarcinoma

(LUAD)
1-2% Missense TCGA, cBioPortal[3]

Lung Squamous Cell

Carcinoma (LUSC)
1-2% Missense TCGA, cBioPortal[3]

Cutaneous Melanoma

(CMM)
~3% Not Specified cBioPortal[5]

Hepatocellular

Carcinoma (HCC)
~1.3% Not Specified cBioPortal[6][7]

Functional and Prognostic Significance of HSPA4
Mutations
The functional consequences of HSPA4 mutations are a critical area of research. Missense

mutations, the most common type, can alter the protein's chaperone activity, affecting protein
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folding and cellular stress response pathways.[1] For instance, mutations at the R346Q/L locus

have been observed in UCEC and stomach adenocarcinoma.[1]

From a prognostic standpoint, the impact of HSPA4 alterations appears to be context-

dependent. In several cancers, including esophageal adenocarcinoma, liver hepatocellular

carcinoma, and lung adenocarcinoma, elevated HSPA4 expression is correlated with

diminished survival rates.[1][8] Conversely, in kidney renal clear cell carcinoma (KIRC), higher

HSPA4 expression has been linked to a better prognosis.[1] The prognostic significance of

specific HSPA4 mutations is an area requiring further investigation, as one study on cutaneous

melanoma found no clear relationship between HSPA4 gene mutations and overall survival.[5]

HSPA4 in Cellular Signaling
HSPA4 is implicated in various cellular signaling pathways that are crucial for cancer cell

proliferation and survival. One such pathway is the Akt signaling pathway, which HSPA4 can

regulate.[9] The diagram below illustrates a simplified representation of the HSPA4-Akt

signaling axis.
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Caption: Simplified HSPA4-Akt signaling pathway.
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The identification and characterization of HSPA4 mutations are primarily achieved through

nucleic acid sequencing and functional assays. Below is a generalized workflow for such an

analysis.
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Caption: Workflow for HSPA4 mutation analysis.
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Detailed Methodologies:
1. DNA Extraction and PCR Amplification: Genomic DNA is extracted from tumor and matched

normal tissues using a commercial kit. The coding exons of the HSPA4 gene are then amplified

using polymerase chain reaction (PCR) with primers designed to flank each exon.

2. DNA Sequencing:

Sanger Sequencing: This method is suitable for analyzing a small number of samples or

specific gene regions and is often used to validate findings from next-generation sequencing.

Next-Generation Sequencing (NGS): For a comprehensive analysis, whole-exome or whole-

genome sequencing is employed to identify all somatic mutations within the HSPA4 gene

and across the entire genome.

3. Data Analysis: Sequencing data is aligned to the human reference genome. Somatic

mutations are identified by comparing the tumor DNA sequence to the matched normal DNA

sequence. The functional impact of identified missense mutations is predicted using

bioinformatics tools such as SIFT and PolyPhen.

4. Functional Characterization of Mutations: To understand the biological consequences of

identified HSPA4 mutations, site-directed mutagenesis is used to introduce specific mutations

into a wild-type HSPA4 expression vector. These mutant constructs are then transfected into

cancer cell lines to assess their effects on cellular processes such as proliferation, apoptosis,

and drug resistance.

Conclusion
The comparative analysis of HSPA4 mutations across various cancer databases highlights its

potential as a biomarker and a therapeutic target. The high frequency of mutations in specific

cancers like UCEC warrants further investigation into their clinical significance. A deeper

understanding of the functional consequences of these mutations through detailed

experimental validation will be crucial for the development of novel therapeutic strategies

targeting HSPA4-driven malignancies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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